Methylamino-peg1-acid hydrochloride salt

Description

Contextualization of Polyethylene (B3416737) Glycol (PEG) Linkers in Modern Chemical Research

Polyethylene glycol (PEG) linkers, also referred to as PEG spacers, are a class of synthetic polymers composed of repeating ethylene (B1197577) oxide units. researchgate.net Their introduction into modern chemical research, dating back to the 1970s, has been transformative, especially in the realms of drug delivery, bioconjugation, and materials science. researchgate.netaxispharm.com The fundamental properties of PEG, such as high water solubility, biocompatibility, low toxicity, and minimal immunogenicity, make it an ideal component for modifying therapeutic molecules and other bioactive agents. researchgate.netnih.gov

Initially, PEG was conjugated to proteins to extend their circulation time in the bloodstream and reduce immune responses. researchgate.net The evolution of this technology led to the development of monodisperse PEG linkers in the 1990s, which have a precisely defined molecular weight and length, allowing for more controlled and reproducible bioconjugation strategies. researchgate.netnih.gov Today, PEG linkers are available in a wide array of architectures, including linear, branched, and multi-arm structures, with various reactive functional groups at their termini. researchgate.net These linkers have become indispensable in the development of antibody-drug conjugates (ADCs), nanoparticle drug delivery systems, and PEGylated protein drugs. nih.govacs.org

Significance of Short-Chain PEG Linkers in Bioconjugation and Molecular Engineering

The length of the PEG linker is a critical parameter that significantly influences the properties and applications of the resulting conjugate. nih.gov Short-chain PEG linkers, typically those with fewer than 12 ethylene glycol units, are of particular importance in molecular engineering where precise spatial control is essential. nih.gov These shorter linkers are often monodisperse, meaning they consist of a single, well-defined chemical structure with an exact molecular weight, as opposed to polydisperse PEGs which are mixtures of polymers of varying lengths. nih.govacs.org

The use of short-chain, monodisperse PEG linkers offers several advantages:

Compact Labeling: They are ideal for applications where a minimal increase in the size of the target molecule is desired. nih.gov

Reduced Steric Hindrance: In some cases, shorter linkers can lead to more favorable interactions between the conjugated molecules by minimizing steric hindrance. nih.gov

Fine-tuning of Properties: The precise length of short-chain PEGs allows for the fine-tuning of properties such as solubility, bioavailability, and the conformational flexibility of the final construct. dovepress.com

PROTAC Design: In the field of Proteolysis Targeting Chimeras (PROTACs), the linker length is a critical factor in the efficacy of the degrader molecule. Short PEG linkers are often employed to achieve the optimal distance between the two targeted proteins for effective ubiquitination and subsequent degradation. nih.gov While longer linkers are sometimes more effective, potent PROTACs with very short linkers have also been reported. dovepress.com

However, the optimal linker length is highly dependent on the specific application, and in some instances, longer PEG chains may be required to enhance solubility or provide greater flexibility. ucdavis.edu

Overview of Methylamino-PEG1-Acid Hydrochloride Salt as a Key Building Block in Complex Molecular Architectures

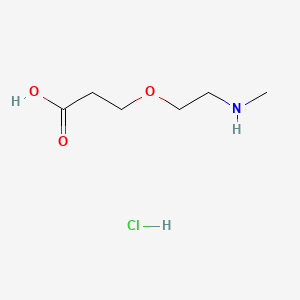

This compound, with the CAS number 1367918-21-5, is a prime example of a short-chain, heterobifunctional PEG linker. It features a single ethylene glycol unit (peg1), making it one of the shortest available PEG linkers. Its bifunctional nature is conferred by the presence of a methylamine (B109427) group (-NHCH₃) at one end and a carboxylic acid group (-COOH) at the other. ucdavis.edu This dual reactivity allows for the sequential and controlled conjugation of two different molecules.

The methylamine group can react with carboxylic acids or activated esters to form a stable amide bond. ucdavis.edu It can also react with carbonyl compounds like aldehydes and ketones through reductive amination. ucdavis.edu The terminal carboxylic acid, in turn, can be coupled with primary amine groups in the presence of activating agents such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) to form an amide linkage. ucdavis.edu

The hydrophilic PEG spacer, although short, enhances the aqueous solubility of the molecule and the conjugates it forms. ucdavis.edu These characteristics make this compound a valuable building block in the synthesis of a variety of complex molecules, including its use as a linker in the development of PROTACs.

Detailed Research Findings

Data Tables

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | 3-(2-(methylamino)ethoxy)propanoic acid hydrochloride | |

| CAS Number | 1367918-21-5 | ucdavis.edu |

| Molecular Formula | C₆H₁₄ClNO₃ | |

| Molecular Weight | 183.63 g/mol | |

| Purity | ≥98% | ucdavis.edu |

| Appearance | Solid powder | |

| Solubility | Soluble in DMSO | |

| Storage Conditions | Dry, dark, and at -20°C for long-term storage | ucdavis.edu |

Table 2: Reactivity of Functional Groups

| Functional Group | Reactive Towards | Bond Formed | Common Activating Agents | Source(s) |

| Methylamine (-NHCH₃) | Carboxylic acids, activated esters, aldehydes, ketones | Amide, C-N bond | - | ucdavis.edu |

| Carboxylic Acid (-COOH) | Primary amines | Amide | EDC, DCC, HATU | ucdavis.edu |

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

3-[2-(methylamino)ethoxy]propanoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO3.ClH/c1-7-3-5-10-4-2-6(8)9;/h7H,2-5H2,1H3,(H,8,9);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQGADIQLALEBTK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCOCCC(=O)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO3 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.63 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reactivity Profiles of Methylamino Peg1 Acid Hydrochloride Salt

Strategies for the Laboratory-Scale Preparation and Functionalization of Methylamino-PEG1-Acid Hydrochloride Salt

The synthesis and subsequent use of this compound require precise control over chemical reactions and handling procedures to ensure purity and reactivity.

The laboratory synthesis of short, monodisperse PEG linkers like this compound typically involves a stepwise approach rather than the polymerization of ethylene (B1197577) oxide, which yields polydisperse mixtures. beilstein-journals.org A common strategy involves the use of protected bifunctional precursors that allow for the controlled, sequential introduction of the desired functional groups.

A plausible synthetic route could start from a precursor like 2-(2-aminoethoxy)ethanol. The synthesis would proceed through the following conceptual steps:

Protection of the Amine: The primary amine of the starting material is first protected, for example, through Boc (tert-butyloxycarbonyl) protection, to prevent it from reacting in subsequent steps.

Methylation: The protected amine is then methylated to form the secondary amine.

Oxidation: The terminal hydroxyl group is oxidized to a carboxylic acid.

Deprotection and Salt Formation: The Boc protecting group is removed under acidic conditions, which concurrently protonates the methylamino group to form the hydrochloride salt, yielding the final product.

Derivatization Routes: The functionalization of this compound leverages its two distinct reactive handles:

Carboxylic Acid Moiety: The terminal carboxylic acid can be coupled to primary or secondary amines. This typically requires activation using carbodiimide (B86325) reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or N,N'-Dicyclohexylcarbodiimide (DCC), often in the presence of additives such as N-hydroxysuccinimide (NHS) to form a more stable active ester and improve reaction efficiency. medkoo.combiochempeg.comthermofisher.com

Methylamino Moiety: The secondary amine is nucleophilic and can react with various electrophiles. medkoo.comcd-bioparticles.net It can form stable amide bonds with activated carboxylic acids or undergo reductive amination with aldehydes and ketones in the presence of a reducing agent like sodium cyanoborohydride. creativepegworks.com

Table 1: Potential Functionalization Reactions for this compound

| Functional Group | Reacts With | Coupling Chemistry | Resulting Linkage | Common Reagents |

|---|---|---|---|---|

| Carboxylic Acid (-COOH) | Primary Amines (R-NH₂) | Amide Coupling | Amide Bond | EDC, DCC, HATU, HOBt, NHS medkoo.combioglyco.comorganic-chemistry.org |

| Methylamino (-NHCH₃) | Activated Carboxylic Acids (R-CO-X) | Acylation | Amide Bond | NHS esters, Acid chlorides |

| Methylamino (-NHCH₃) | Aldehydes/Ketones | Reductive Amination | Secondary/Tertiary Amine | Sodium cyanoborohydride (NaBH₃CN) creativepegworks.com |

The physical properties of PEG derivatives necessitate specific techniques for their purification and handling.

Purification Techniques: Due to their polarity and solubility characteristics, purifying PEG-containing compounds can be challenging. reddit.com Several methods are employed:

Precipitation: A common initial purification step involves dissolving the crude reaction mixture in a suitable solvent (e.g., methylene (B1212753) chloride, ethanol) and then adding a non-solvent like cold diethyl ether or hexane (B92381) to precipitate the PEGylated compound, leaving many smaller organic impurities in solution. researchgate.net

Chromatography: Various chromatographic techniques are effective for purifying PEG derivatives.

Silica Gel Chromatography: While challenging due to the polarity of PEG compounds, specific solvent systems can achieve good separation. reddit.com Systems such as chloroform-methanol or dichloromethane-methanol, sometimes with additives like ammonium (B1175870) hydroxide (B78521) for basic compounds or formic acid for acidic ones, are used. reddit.com

Reverse-Phase Chromatography: Preparative HPLC using polystyrene-divinylbenzene bead-based columns with ethanol/water gradients has proven effective for achieving high purity (>99%) at the gram scale. nih.gov

Ion-Exchange Chromatography: This method is useful for separating charged PEG derivatives, such as those containing a free carboxylic acid or an amine salt, from uncharged impurities or PEG starting materials. researchgate.net

Filtration and Dialysis: For larger PEG conjugates, techniques like membrane centrifugation and dialysis can be used to remove excess small-molecule reagents and impurities. acs.org

Handling Considerations: Polyethylene (B3416737) glycol and its derivatives are known to be hygroscopic, meaning they readily absorb moisture from the atmosphere. researchgate.netresearchgate.net This property can affect the compound's stability and the stoichiometry of subsequent reactions.

Storage: this compound should be stored in a cool, dry environment, preferably in a desiccator or under an inert atmosphere (e.g., argon or nitrogen) in tightly sealed containers to prevent moisture uptake. tutorchase.comchromforum.org

Weighing and Dispensing: Exposure to ambient air should be minimized. Weighing should be performed quickly, and for highly sensitive reactions, handling within a glovebox with a controlled low-humidity atmosphere is recommended. chromforum.org

Drying: If the compound has absorbed water, it can be dried. Azeotropic distillation with toluene (B28343) or heating under high vacuum are effective methods for removing water from PEG compounds. researchgate.netresearchgate.net

Mechanistic Investigations of Coupling Reactions Involving this compound

The utility of this linker is defined by the chemical reactions of its two functional ends. Understanding the mechanisms and controlling factors of these reactions is crucial for successful conjugate synthesis.

The formation of an amide bond by coupling the carboxylic acid of the linker to an amine-containing molecule is a cornerstone of its application. This is typically achieved using a carbodiimide reagent, such as EDC, which is water-soluble and ideal for bioconjugation reactions. thermofisher.com

The mechanism proceeds in several steps:

Activation of the Carboxylic Acid: The carbodiimide (e.g., EDC) reacts with the carboxylic acid group to form a highly reactive O-acylisourea intermediate. thermofisher.compeptide.comwikipedia.org This intermediate is unstable, particularly in aqueous solutions. thermofisher.com

Nucleophilic Attack by Amine: A primary amine present in the reaction mixture attacks the carbonyl carbon of the O-acylisourea intermediate. wikipedia.org

Amide Bond Formation: This attack displaces the isourea, forming a stable amide bond and releasing a soluble urea (B33335) derivative (e.g., N-ethyl-N'-(3-dimethylaminopropyl)urea or EDU) as a byproduct. thermofisher.com

A significant competing side reaction is the intramolecular rearrangement of the O-acylisourea to a stable, unreactive N-acylurea, which terminates the reaction pathway for that molecule. peptide.comnih.gov To suppress this and improve yields, additives like NHS or HOBt are often included. These additives react with the O-acylisourea to form a semi-stable active ester (e.g., an NHS-ester), which is less susceptible to rearrangement but still highly reactive towards amines. peptide.com

The secondary methylamino group offers a second point of conjugation. In the context of bioconjugation, where molecules like proteins contain numerous reactive primary amines (e.g., lysine (B10760008) residues), achieving selective reaction at a secondary amine requires specialized, or "orthogonal," chemical strategies. acs.orgacs.org

Orthogonal bioconjugation refers to the use of a chemical reaction that proceeds with high selectivity and yield in the presence of a multitude of other functional groups found in biological systems, without cross-reactivity. wikipedia.org While standard acylation of the methylamino group is straightforward in organic synthesis, achieving this selectively on a complex biomolecule is challenging. acs.org

Recent advances have explored novel methods for targeting secondary amines:

Petasis (SASP) Reaction: A secondary amine selective Petasis reaction has been developed for the specific modification of N-terminal proline residues (a secondary amine) on proteins. rsc.org This reaction involves the formation of an electrophilic iminium ion from the secondary amine and an aldehyde, which then rapidly reacts with a nucleophilic organoboronate. rsc.org

Ynone Michael Addition: By carefully tuning the electronic properties of ynone reagents, researchers have achieved selective Michael addition to different secondary amines within complex, unprotected peptides and natural products. acs.org

These advanced methods highlight the potential for using the methylamino group of the linker in sophisticated, multi-step conjugations where reaction orthogonality is paramount. nih.gov

The success of coupling reactions involving this compound is highly dependent on the careful control of several reaction parameters. wikipedia.org

pH: The pH of the reaction medium is arguably the most critical factor.

For carboxylic acid activation with EDC , the optimal pH is typically in the weakly acidic range of 4.0-6.0. creativepegworks.comnih.gov In this window, the carboxylic acid is sufficiently protonated to be reactive, but the amine nucleophile is deprotonated enough to attack the activated intermediate. At lower pH, EDC becomes unstable, while at higher pH, hydrolysis of the active intermediate is accelerated. nih.gov

For achieving selectivity in amine reactions (e.g., N-terminal modification of a protein), a lower pH (around 6.5-7.0) is often used. nih.govnih.gov At this pH, the more basic side-chain amines of lysine (pKa ~10.5) are predominantly protonated and thus non-nucleophilic, allowing for selective reaction with a less basic N-terminal α-amine (pKa ~7-8). nih.gov

Solvent: In organic synthesis, the choice of solvent can minimize side reactions. Using solvents with low dielectric constants, such as dichloromethane (B109758) (DCM) or chloroform, can reduce the rate of the undesired rearrangement of the O-acylisourea intermediate to the N-acylurea. wikipedia.org

Temperature: Coupling reactions are generally performed at temperatures ranging from 4°C to 25°C to balance reaction rate with the stability of the reagents and biomolecules involved. creativepegworks.com

Stoichiometry and Concentration: The molar ratio between the linker, the target molecule, and the coupling reagents directly influences the reaction efficiency and the profile of the final products. wikipedia.org High concentrations can promote bimolecular reactions but may also increase aggregation in bioconjugation.

Table 2: Summary of Influential Reaction Conditions

| Parameter | Influence on Coupling Reaction | Typical Conditions/Considerations |

|---|---|---|

| pH | Controls activation of carboxyl groups and nucleophilicity of amines, crucial for selectivity. nih.govrsc.org | Acidic (4.0-6.0) for EDC coupling; Near-neutral (6.5-7.5) for selective amine modification. nih.govnih.gov |

| Solvent | Affects solubility of reactants and can influence rates of side reactions. wikipedia.org | Aqueous buffers for bioconjugation; Aprotic organic solvents (DCM, DMF) for organic synthesis. |

| Temperature | Impacts reaction kinetics and stability of reagents and substrates. | Low to ambient temperatures (4°C to 25°C) are common to preserve integrity of biomolecules. creativepegworks.com |

| Coupling Additives | Suppress side reactions (e.g., N-acylurea formation) and improve yield. peptide.com | NHS, HOBt are frequently used with carbodiimides. peptide.comnih.gov |

| Molar Ratio | Determines the extent of modification and product distribution. wikipedia.org | Optimized on a case-by-case basis depending on the desired outcome. |

Analytical Methodologies for Confirming the Structural Integration of this compound in Novel Conjugates

The successful conjugation of this compound to biomolecules or small molecules necessitates rigorous analytical confirmation. This process is critical to verify that the covalent linkage has occurred, to determine the degree of modification, and to ensure the purity of the final conjugate. A suite of spectroscopic and chromatographic techniques is employed to provide a comprehensive characterization of the novel conjugate, confirming the integration of the bifunctional PEG linker.

Spectroscopic methods are indispensable for providing direct evidence of covalent bond formation and for elucidating the structure of the resulting conjugate. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy each offer unique insights into the molecular architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is a powerful tool for confirming the presence of the Methylamino-PEG1-acid moiety within a conjugate. frontiersin.org The technique allows for the identification of characteristic proton signals from the linker. For instance, the spectrum of a conjugate would be expected to show specific peaks corresponding to the methyl group (N-CH₃), the ethoxy protons (-O-CH₂-CH₂-N-), and the propanoic acid backbone protons (-O-CH₂-CH₂-COOH). researchgate.net By comparing the NMR spectrum of the conjugate with that of the starting materials, the successful incorporation of the linker can be verified. The integration of these characteristic peaks can also provide quantitative information regarding the degree of pegylation. frontiersin.org

Mass Spectrometry (MS): MS is a cornerstone technique for the characterization of PEGylated molecules, providing precise molecular weight information that confirms the successful conjugation. nih.gov Techniques like Electrospray Ionization (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS are commonly used. walshmedicalmedia.com The mass spectrum of the conjugate will show a distinct mass increase corresponding to the addition of the Methylamino-PEG1-acid moiety (molecular weight of the free base: 147.17 g/mol ). For larger biomolecule conjugates, the heterogeneity of the PEGylation can be assessed, revealing the distribution of species with one, two, or more linkers attached. walshmedicalmedia.comsciex.com High-resolution mass spectrometry can also confirm the elemental composition of the conjugate and identify the characteristic repeating unit of ethylene glycol (44 Da). sciex.com To manage the complexity of spectra from polydisperse PEG conjugates, specialized MS approaches have been developed, such as post-column addition of amines to reduce charge state complexity. nih.govacs.org

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is used to identify the functional groups present in the conjugate and confirm changes upon conjugation. A key analytical band for PEG-containing molecules is the strong C-O-C ether stretching vibration, which typically appears around 1100 cm⁻¹. nih.govresearchgate.net The presence and intensity of this peak in the conjugate's spectrum serve as a clear indicator of PEG incorporation. nih.gov Additionally, changes in the amide bond regions (around 1650 cm⁻¹ and 1550 cm⁻¹) can confirm the formation of a new amide linkage between the linker's carboxylic acid or amine group and the target molecule. researchgate.net

Table 1: Spectroscopic Techniques for Conjugate Characterization

| Analytical Technique | Information Provided | Key Findings for Methylamino-PEG1-Acid Conjugates |

|---|---|---|

| ¹H NMR Spectroscopy | Structural confirmation, quantitative analysis of PEGylation degree. frontiersin.org | Presence of characteristic signals for methyl, ethoxy, and propanoic acid protons of the linker. |

| Mass Spectrometry (MS) | Precise molecular weight of the conjugate, degree and distribution of PEGylation. nih.govwalshmedicalmedia.com | Mass increase corresponding to the addition of the linker; detection of the 44 Da repeating PEG unit. sciex.com |

| FTIR Spectroscopy | Identification of functional groups, confirmation of covalent linkage. | Strong C-O-C ether stretch (~1100 cm⁻¹), changes in amide I and II bands confirming bond formation. nih.gov |

Following spectroscopic confirmation of the structure, chromatographic and electrophoretic techniques are employed to assess the purity of the conjugate, separating it from unreacted starting materials and other impurities.

High-Performance Liquid Chromatography (HPLC): HPLC is a fundamental tool for the analysis and purification of PEGylated conjugates. nih.gov

Size-Exclusion Chromatography (SEC): SEC separates molecules based on their hydrodynamic radius. chromatographyonline.com Since PEGylation significantly increases the size of a molecule, SEC is highly effective at separating the larger PEGylated conjugate from the smaller, unconjugated starting molecule. chromatographyonline.comwaters.com The method is robust and can be used to quantify the percentage of conjugated product versus free, unreacted species. sigmaaldrich.comaminer.cn

Reversed-Phase HPLC (RP-HPLC): RP-HPLC separates molecules based on their hydrophobicity. The introduction of the hydrophilic PEG-linker alters the polarity of the parent molecule, leading to a change in its retention time on a nonpolar stationary phase. waters.com This allows for the separation of the conjugate from the unreacted molecule and can also sometimes resolve species with different degrees of PEGylation. nih.gov

Capillary Electrophoresis (CE): CE separates charged species based on their electrophoretic mobility in an electric field, which is dependent on both charge and size. youtube.com For protein conjugates, methods like sodium dodecyl sulfate-capillary gel electrophoresis (SDS-CGE) are particularly useful. nih.gov The attachment of the Methylamino-PEG1-acid linker increases the hydrodynamic drag of the protein. ntnu.no This change in the size-to-charge ratio allows for the effective separation of the PEGylated protein from the unmodified protein, providing a high-resolution assessment of purity. nih.govntnu.no CE is a powerful technique for monitoring the consistency and quality control of PEGylated biotherapeutics.

Table 2: Illustrative Chromatographic Separation of a Protein Conjugate

| Compound | Technique | Retention Time (min) | Observation |

|---|---|---|---|

| Unconjugated Protein (e.g., 50 kDa) | SEC-HPLC | 12.5 | Later elution due to smaller hydrodynamic size. |

| Methylamino-PEG1-Acid Conjugated Protein | SEC-HPLC | 10.2 | Earlier elution due to increased hydrodynamic size post-conjugation. waters.com |

| Unconjugated Protein | RP-HPLC | 15.8 | Elution based on native protein hydrophobicity. |

Note: Retention times are hypothetical and for illustrative purposes only. Actual values depend on the specific protein, column, and mobile phase conditions.

Table 3: List of Compound Names

| Compound Name |

|---|

| This compound |

| Diethylmethylamine (DEMA) |

| Triethylamine (TEA) |

| Sodium dodecyl sulfate |

| Poly(ethylene glycol) (PEG) |

| Ethylene glycol |

Applications of Methylamino Peg1 Acid Hydrochloride Salt in Constructing Advanced Molecular Systems

Role in Bioconjugation for Designing Functional Biomolecule-Based Constructs

Bioconjugation, the chemical linking of two biomolecules or a biomolecule and a synthetic molecule, is a fundamental technology in biomedical research and drug development. The ability of Methylamino-PEG1-acid hydrochloride salt to connect different molecular entities with high efficiency and stability has led to its use in various bioconjugation strategies.

The surface of peptides and proteins is typically decorated with multiple lysine (B10760008) residues, each presenting a primary amine in its side chain. This makes them ideal targets for conjugation with the carboxylic acid moiety of this compound. The standard approach involves the activation of the carboxylic acid using coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of N-hydroxysuccinimide (NHS) or hydroxybenzotriazole (B1436442) (HOBt). This in situ activation generates a more reactive species that readily couples with the amine groups on the peptide or protein to form a stable amide linkage.

The methylamine (B109427) end of the linker can be pre-functionalized with a payload, such as a small molecule drug or a fluorescent dye, prior to conjugation with the protein. Alternatively, in a sequential conjugation strategy, the linker can first be attached to the protein, followed by the reaction of the now-exposed methylamine with an activated payload molecule. This strategic flexibility allows for the precise construction of well-defined bioconjugates.

| Conjugation Partner | Reactive Group on Partner | Reactive Group on Linker | Coupling Chemistry | Resulting Linkage |

| Peptide/Protein | Primary Amine (e.g., Lysine) | Carboxylic Acid | Carbodiimide (B86325) (EDC/NHS) | Amide |

| Small Molecule (pre-functionalized) | N/A | Methylamine | Various | Various |

This table illustrates a common strategy for conjugating this compound to peptides and proteins.

The functionalization of oligonucleotides is crucial for their use as therapeutic agents (e.g., antisense oligonucleotides, siRNAs) and diagnostic tools. Amino-modified oligonucleotides, which contain a primary amine at either the 5' or 3' terminus or internally, are readily available starting materials for conjugation. Similar to peptide conjugation, the carboxylic acid of this compound can be activated and coupled to the amino group of the oligonucleotide.

This conjugation can be used to attach a variety of functional moieties to the nucleic acid. For instance, the methylamine end of the linker could be reacted with a molecule that enhances cellular uptake, a fluorescent tag for imaging, or a therapeutic payload. The hydrophilic PEG1 spacer can also help to improve the pharmacokinetic properties of the resulting oligonucleotide conjugate.

The development of small molecule probes is essential for studying biological processes. These probes often consist of a targeting moiety, a reporter group (e.g., a fluorophore), and a linker connecting them. This compound is an ideal linker for this purpose.

For example, a small molecule that binds to a specific protein can be synthesized with a reactive group that can be coupled to the methylamine of the linker. The carboxylic acid end of the linker can then be conjugated to a fluorescent dye. The resulting probe can be used to visualize the localization and dynamics of the target protein within cells. The bifunctional nature of the linker allows for a modular approach to probe design, where different targeting molecules and reporter groups can be easily interchanged.

| Probe Component 1 | Probe Component 2 | Linker-Mediated Connection | Potential Application |

| Targeting Moiety | Reporter Group (e.g., Fluorophore) | Covalent linkage via both ends of the linker | Cellular Imaging |

| Bioactive Small Molecule | Affinity Tag (e.g., Biotin) | Covalent linkage via both ends of the linker | Protein pull-down assays |

This table provides examples of how this compound can be used to construct small molecule probes.

Utilization in the Development of Targeted Protein Degraders (PROTACs)

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that co-opt the cell's natural protein disposal system to eliminate disease-causing proteins. A PROTAC is a heterobifunctional molecule composed of a ligand that binds to a target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.

The linker in a PROTAC is not merely a passive spacer; it plays a critical role in the efficacy of the degrader. Its length, composition, and attachment points to the two ligands significantly influence the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase), which is a prerequisite for target ubiquitination and subsequent degradation.

This compound provides a simple and synthetically accessible scaffold for PROTAC linkers. Its bifunctional nature allows for the straightforward connection of a target-binding ligand to an E3 ligase-binding ligand. The synthesis typically involves a stepwise approach where one ligand is attached to the carboxylic acid end and the other to the methylamine end, or vice versa. The short PEG spacer can impart favorable solubility properties to the final PROTAC molecule.

While a simple linker, its properties can be fine-tuned. For instance, the length of the linker can be extended by incorporating additional PEG units or alkyl chains to optimize the distance and orientation between the target protein and the E3 ligase for efficient ternary complex formation.

The geometry of the ternary complex is crucial for the successful ubiquitination of the target protein. The linker must be of an appropriate length and flexibility to allow the target protein and the E3 ligase to come together in a productive orientation.

In vitro studies, such as those using biophysical techniques like surface plasmon resonance (SPR) or fluorescence polarization (FP), are essential for evaluating the formation and stability of the ternary complex. While specific data for PROTACs utilizing a linker solely composed of this compound is not extensively published in peer-reviewed literature, the general principles of linker design are well-established.

Methodologies for Screening PROTAC Libraries Incorporating this compound Derivatives

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules designed to recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. nih.gov The linker connecting the target-binding ligand and the E3 ligase ligand is a critical determinant of a PROTAC's efficacy. nih.gov Short, flexible linkers like those derived from this compound can be readily incorporated into PROTACs. biochempeg.com The empirical optimization of PROTACs often involves the synthesis and screening of large libraries with variations in linker composition and length.

The screening of PROTAC libraries, including those incorporating derivatives of this compound, employs a variety of methodologies to assess their degradation efficiency and cellular effects. These methods can be broadly categorized into target-specific protein degradation assays and broader phenotypic screens.

Target-Specific Degradation Assays:

These assays directly measure the reduction in the levels of the target protein.

Western Blotting and Automated Western Blotting Systems (WES/JESS): A conventional and widely used method to quantify protein levels in cell lysates after treatment with PROTACs. Automated systems like WES and JESS offer higher throughput and reproducibility compared to traditional Western blotting. nih.gov

Mass Spectrometry (MS)-Based Proteomics: Provides a highly sensitive and accurate quantification of protein degradation. Label-free quantification (LFQ) and data-independent acquisition (DIA) are powerful MS techniques for screening PROTAC libraries against a large number of compounds and concentrations.

Reporter Gene Assays: This method involves fusing the target protein to a reporter protein, such as luciferase or a fluorescent protein. The degradation of the target protein is then monitored by a decrease in the reporter signal. Dual-reporter systems, expressing a reporter-fused target protein and a stable reference reporter, can provide a robust platform for high-throughput screening of PROTAC libraries.

Phenotypic and High-Content Screening:

These methods assess the broader cellular consequences of PROTAC-induced protein degradation.

Cell Painting Assays: This is a high-content imaging technique that uses a cocktail of fluorescent dyes to stain different cellular compartments. The resulting morphological profiles can serve as a "fingerprint" of a compound's effect on the cell, enabling the identification of phenotypic signatures associated with potent PROTACs.

Cell Viability and Proliferation Assays: These assays measure the impact of PROTACs on cell health and growth, which is particularly relevant for PROTACs targeting proteins involved in cancer cell survival.

The choice of screening methodology depends on the specific research question, the available resources, and the desired throughput. A tiered approach is often employed, starting with high-throughput primary screens to identify active compounds, followed by more detailed secondary assays to confirm and characterize their activity.

Integration into Polymeric and Material Science Research

The bifunctional nature of this compound, with its reactive amine and carboxylic acid groups, makes it a versatile tool for modifying the properties of polymers and materials.

Surface Functionalization of Biomaterials and Nanoparticles

The modification of biomaterial and nanoparticle surfaces with polyethylene (B3416737) glycol (PEG) is a widely used strategy to enhance their biocompatibility, reduce non-specific protein adsorption, and improve their in vivo performance. researchgate.netrsc.org The length of the PEG chain is a critical parameter that influences the properties of the functionalized surface. rsc.orgnih.govmdpi.com

Short PEG linkers, such as the single ethylene (B1197577) glycol unit in this compound, can be used to introduce specific functionalities to a surface without creating a thick, passivating layer. This can be advantageous in applications where controlled interaction with the biological environment is desired. For example, shorter PEG linkers on nanoparticles have been shown to result in stronger interactions with dendritic cells compared to longer PEG chains. mdpi.com

The amine and carboxylic acid groups of this compound provide convenient handles for covalent attachment to a variety of surfaces. The carboxylic acid can be activated to react with surface amine groups, while the amine group can react with surface carboxyls, aldehydes, or other reactive moieties. nih.gov This allows for the controlled and oriented immobilization of the linker on the surface.

The impact of short PEG linkers on surface properties is summarized in the table below:

| Property | Effect of Short PEG Linkers (e.g., PEG1) |

| Biocompatibility | Can improve biocompatibility by reducing protein adsorption, though the effect may be less pronounced than with longer PEG chains. |

| Hydrophilicity | Increases surface hydrophilicity. |

| Steric Hindrance | Provides minimal steric hindrance, allowing for the attachment of other molecules without significant spatial constraints. |

| Cellular Interactions | May lead to enhanced cellular interactions compared to longer, more passivating PEG chains. mdpi.com |

Polymer Synthesis and Post-Polymerization Modification Strategies

This compound can be utilized in both the synthesis of new polymers and the post-polymerization modification of existing ones. Its bifunctional nature allows it to act as a linker or a pendant group, introducing specific functionalities into the polymer structure.

Polymer Synthesis:

In polymer synthesis, this compound can be incorporated as a comonomer in condensation polymerizations, reacting with other monomers through its amine and carboxylic acid groups. This can be used to create polymers with pendant PEG-acid or PEG-amine functionalities, depending on the reaction scheme. Bifunctional PEG derivatives are commonly used as cross-linking agents in the formation of network polymers. researchgate.net

Post-Polymerization Modification:

Post-polymerization modification is a powerful technique for introducing new functionalities onto a pre-existing polymer backbone. nih.govnih.gov This approach allows for the synthesis of a library of functionalized polymers from a single parent polymer.

This compound is well-suited for post-polymerization modification strategies. For instance, a polymer with pendant carboxylic acid groups can be modified by reacting it with the amine group of the linker. Conversely, a polymer with reactive groups that can be converted to amines can be functionalized with the carboxylic acid end of the linker. This allows for the introduction of a short, hydrophilic spacer with a terminal reactive group for further conjugation.

The table below outlines potential strategies for incorporating this compound into polymers:

| Polymer Backbone Functionality | Reaction with this compound | Resulting Polymer Functionality |

| Carboxylic Acid | Amide coupling with the amine group | Pendant PEG-acid groups |

| Amine | Amide coupling with the carboxylic acid group | Pendant PEG-amine groups |

| Activated Ester | Reaction with the amine group | Pendant PEG-acid groups |

| Halide | Nucleophilic substitution with the amine group | Pendant PEG-acid groups |

The integration of this compound into polymers can significantly impact their properties, such as solubility, hydrophilicity, and their ability to interact with biological systems.

Advanced Research Directions and Theoretical Considerations for Methylamino Peg1 Acid Hydrochloride Salt

Exploration of Novel Reaction Chemistries and Derivatizations of Methylamino-PEG1-Acid Hydrochloride Salt

While the primary utility of this compound lies in the orthogonal reactivity of its terminal methylamine (B109427) and carboxylic acid groups, advanced research focuses on expanding its synthetic versatility. The exploration of novel reaction chemistries aims to create derivatives with unique functionalities for specialized applications, such as in Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs). medkoo.comnih.gov

The carboxylic acid terminus is traditionally activated using carbodiimide (B86325) chemistry, such as with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of N-hydroxysuccinimide (NHS), to form an amine-reactive NHS ester. researchgate.netplos.org However, more advanced derivatizations are being explored. For instance, the core structure can be modified to incorporate functionalities suitable for "click chemistry," a class of reactions known for their high efficiency and specificity. nih.gov By synthesizing analogues of the PEG1 linker that replace one of the terminal groups with an azide or an alkyne, researchers can employ copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloadditions for highly efficient conjugation. nih.govacs.org

Further derivatizations can impart specific properties or reaction capabilities. The hydroxyl group of a precursor PEG alcohol can be converted into an amine-reactive 4-nitrophenyl carbonate (PNPC) group, which readily reacts with amines to form stable carbamate bonds under mild conditions. nih.gov Alternatively, the linker can be modified to include a thiol (-SH) group, which opens up conjugation possibilities through disulfide bond formation or reaction with maleimides. nih.govresearchgate.net These novel derivatizations significantly broaden the synthetic toolkit available to chemists, allowing for the construction of highly complex and precisely defined molecular architectures.

| Original Functional Group | Derivative Functional Group | Reaction Chemistry Example | Primary Application |

|---|---|---|---|

| Carboxylic Acid | NHS Ester | EDC/NHS Coupling | Amine Conjugation (Amide Bond) plos.org |

| Hydroxyl (Precursor) | Azide | Reaction with Sodium Azide researchgate.net | Click Chemistry (CuAAC, SPAAC) nih.gov |

| Hydroxyl (Precursor) | 4-Nitrophenyl Carbonate | Reaction with 4-Nitrophenyl Chloroformate nih.gov | Amine Conjugation (Carbamate Bond) nih.gov |

| Hydroxyl (Precursor) | Thiol | Reaction with Sodium Hydrosulfide researchgate.net | Thiol-Maleimide Conjugation, Disulfide Bonds nih.gov |

| Amine | Maleimide | Reaction with Maleic Anhydride derivative | Thiol Conjugation (Thioether Bond) acs.org |

Computational and Theoretical Modeling of this compound Reactivity and Conjugate Conformations

To complement experimental work, computational modeling has become an indispensable tool for understanding the behavior of linker molecules like this compound at an atomic level. researchgate.net These theoretical approaches allow researchers to predict reactivity, simulate the dynamic behavior of conjugates, and rationally design linkers for optimal performance in complex biological systems. acs.org

Quantum mechanical (QM) calculations offer profound insights into the electronic structure of molecules and can be used to model reaction mechanisms with high accuracy. For a linker like this compound, QM methods can elucidate the energetics of conjugation reactions, such as the formation of an amide bond. By calculating the energy of reactants, products, and, crucially, the transition states, chemists can predict reaction rates and understand the factors that influence reactivity. For example, it has been theorized that specific functional groups within a molecule can stabilize the transition state during hydrolysis or other reactions, a hypothesis that can be rigorously tested using QM. This predictive power is essential for optimizing reaction conditions and for designing novel linkers with tailored reactivity profiles.

Recent MD studies on PROTACs featuring short PEG linkers have revealed that the linker is far from a passive spacer. Its flexibility and chemical composition significantly impact the conformation of the entire PROTAC molecule. nih.govnih.gov Simulations have shown that PEG linkers can lead to folded, compact conformations in aqueous solution due to hydrophobic collapse around the linker. acs.org This folding can be influenced by the formation of intramolecular hydrogen bonds and has a major impact on crucial properties like cell permeability. acs.org The dynamics of the linker also govern the stability and orientation of the ternary complex formed between the target protein, the PROTAC, and an E3 ligase, which is the critical step in targeted protein degradation. nih.govelifesciences.org By simulating these interactions, researchers can understand why subtle changes in linker length or composition—such as replacing methylene (B1212753) groups with oxygen atoms—can lead to dramatic differences in degradation efficacy. acs.orgelifesciences.org

| Simulation Focus | Key Finding | Implication for Design |

|---|---|---|

| Linker Conformation in Solution | Linkers can adopt folded or extended conformations depending on the solvent and intramolecular interactions (e.g., hydrogen bonds). acs.org | Influences cell permeability and bioavailability. |

| Ternary Complex Dynamics (PROTACs) | Linker flexibility affects the stability and relative orientation of the two proteins in the complex. nih.govelifesciences.org | Critical for achieving efficient ubiquitination and degradation. |

| Effect of Linker Composition | Minor changes (e.g., alkyl vs. PEG) drastically alter conformational preferences in polar vs. nonpolar environments. acs.org | Allows for fine-tuning of pharmacokinetic properties. |

| Hydrophobic Interactions | Intramolecular hydrophobic interactions between the two ends of a PROTAC can occur, potentially hindering binding. nih.gov | Linker design must balance flexibility with preventing unproductive collapsed states. |

Future Perspectives for this compound in Precision Chemical Synthesis and Drug Discovery Research

The role of heterobifunctional linkers is evolving from simple conjugation agents to critical components that define the efficacy and therapeutic properties of advanced drugs. chempep.comeurekaselect.com The future development of linkers like this compound is intrinsically linked to progress in targeted therapeutics, particularly ADCs and TPDs like PROTACs and LYTACs (Lysosome-Targeting Chimeras). news-medical.netnih.gov

A major future direction is the rational design of linkers with precisely tuned properties. This involves moving beyond simple spacers to create "smart" linkers that are, for example, selectively cleaved in the tumor microenvironment by specific enzymes or pH conditions. axispharm.com There is also a significant push toward developing more hydrophilic linkers to improve the solubility and pharmacokinetic profiles of ADCs carrying highly hydrophobic payloads, thereby widening the therapeutic window. adcreview.comdrugtargetreview.com

Computational tools, including artificial intelligence and machine learning, are expected to play an increasingly vital role. adcreview.com These technologies can accelerate the design-make-test cycle by predicting the properties of novel linkers and their conjugates, reducing reliance on empirical screening. acs.org As a fundamental, reliable, and versatile building block, this compound and its derivatives will continue to be central to these efforts, providing the foundational structure upon which the next generation of precisely engineered and highly effective targeted therapies are built. news-medical.netaxispharm.com

Q & A

Basic: What are the recommended methods for synthesizing Methylamino-PEG1-acid hydrochloride salt, and how do reaction conditions influence yield?

Synthesis typically involves coupling PEG spacers to methylamine derivatives via carbodiimide-mediated amidation or NHS-ester chemistry. Reaction conditions (pH, temperature, stoichiometry) critically impact yield: acidic pH (~5.5–6.5) minimizes side reactions like PEG hydrolysis, while excess methylamine (1.2–1.5 molar equivalents) ensures complete conjugation. Post-synthesis, hydrochloride salt formation is achieved by treating the free base with HCl in anhydrous ethanol, followed by lyophilization .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

- Inhalation/Contact : Use fume hoods and PPE (gloves, lab coat). In case of exposure, rinse skin/eyes with water for ≥15 minutes and seek medical attention.

- Storage : Store desiccated at –20°C to prevent hygroscopic degradation.

- Waste Disposal : Neutralize with sodium bicarbonate before disposal as hazardous waste .

Advanced: How can researchers resolve discrepancies in purity assessments using HPLC and mass spectrometry?

Discrepancies often arise from residual solvents, counterion variability, or PEG oligomerization. Use orthogonal methods :

- HPLC : C18 reverse-phase columns with acetonitrile/0.1% TFA gradients to separate PEG-related impurities.

- MS : High-resolution ESI-MS to confirm molecular weight and detect adducts (e.g., sodium or potassium ions).

- Quantitative NMR : Integrate PEG backbone protons against a certified internal standard (e.g., maleic acid) .

Advanced: What strategies minimize batch-to-batch variability in peptide conjugates involving this compound?

- Standardized QC : Require peptide content analysis (via amino acid analysis) and TFA removal validation (<1% via ion chromatography).

- Controlled PEGylation : Use monodisperse PEG reagents and optimize reaction time to prevent over-conjugation.

- Lyophilization Consistency : Pre-freeze samples at –80°C and maintain consistent vacuum pressure during drying .

Structural: Which crystallographic techniques reliably determine the absolute stereochemistry of this compound?

Single-crystal X-ray diffraction (SCXRD) with Cu-Kα radiation (λ = 1.54178 Å) is preferred. Data collection at 100 K minimizes thermal motion artifacts. Refinement using SHELXL-2018 with Hooft parameter restraints resolves chiral centers. For amorphous batches, synchrotron-based powder XRD paired with solid-state NMR (¹³C CP/MAS) can infer conformation .

Analytical: How does counterion variability (e.g., chloride vs. other anions) affect physicochemical characterization?

Counterions influence solubility (chloride salts are more water-soluble than acetates) and stability (chloride may promote hydrolysis under basic conditions). Characterize via:

- Ion Chromatography : Quantify chloride content against USP standards.

- Karl Fischer Titration : Measure hygroscopicity, as chloride salts absorb moisture faster .

Stability: What experimental approaches assess hydrolytic stability under physiological conditions?

- Forced Degradation : Incubate in PBS (pH 7.4, 37°C) for 14 days. Monitor degradation via:

- UPLC-MS/MS : Detect PEG cleavage products (e.g., ethylene glycol dimers).

- pH Stat Titration : Quantify free HCl release.

- Arrhenius Modeling : Predict shelf-life by testing stability at elevated temperatures (40–60°C) .

Application: How does PEG spacer length influence solubility and biodistribution in drug delivery systems?

While PEG1 spacers enhance solubility via hydrophilic shielding, they offer limited steric protection compared to longer PEG chains (e.g., PEG4). For biodistribution studies:

- Radiolabeling : Use ¹⁴C-tagged PEG to track in vivo clearance.

- SPR Spectroscopy : Measure binding affinity changes to serum proteins (e.g., albumin) .

Data Analysis: How should conflicting NMR and XRD data on molecular conformation be addressed?

- Dynamic NMR : Perform variable-temperature ¹H NMR to identify conformational flexibility.

- DFT Calculations : Compare experimental XRD bond angles/energies with B3LYP/6-31G* optimized structures.

- Cross-Validation : Use IR spectroscopy to confirm hydrogen bonding patterns inferred from XRD .

Impurity Profiling: What validated chromatographic methods detect trace impurities?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.